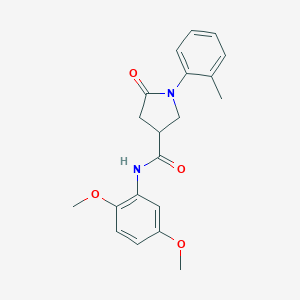
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPMC, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. DPMC belongs to the family of pyrrolidinecarboxamide compounds and is known to exhibit significant biological activity.
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is known to bind to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain. The sigma-1 receptor is involved in various physiological processes, including pain perception, mood regulation, and neuronal survival. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate the activity of the sigma-1 receptor, which may explain its biological activity.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations for use in lab experiments. It is a relatively new compound, which means that its biological activity and mechanism of action are not fully understood. In addition, N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to study its potential use as a PET probe for imaging the sigma-1 receptor in vivo. Another direction is to study its potential use as a therapeutic agent for various diseases, including cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential toxicity. Overall, N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a promising compound that has the potential to be used in various research applications.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2,5-dimethoxybenzaldehyde, 2-methylphenylacetic acid, and pyrrolidine-2,5-dione in the presence of a catalyst. The reaction yields N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a white crystalline solid. The purity of the compound can be increased by recrystallization using a suitable solvent.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential use in various research applications. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use as a probe in positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that is used to visualize biochemical processes in the body. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results as a PET probe for imaging the sigma-1 receptor, which is known to be involved in various physiological processes.
特性
製品名 |
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-13-6-4-5-7-17(13)22-12-14(10-19(22)23)20(24)21-16-11-15(25-2)8-9-18(16)26-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24) |
InChIキー |
MTEDCRGCNNXMMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
正規SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate](/img/structure/B271126.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B271129.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B271130.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)


